2-dehydro-3-deoxy-L-fuconic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

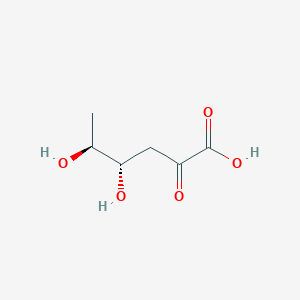

2-dehydro-3-deoxy-L-fuconic acid is a ketoaldonic acid and a hexonic acid. It derives from a L-fuconic acid. It is a conjugate acid of a 2-dehydro-3-deoxy-L-fuconate.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 2-dehydro-3-deoxy-L-fuconic acid to ensure chemical stability during experiments?

To maintain stability, store the compound in a cool, dry environment (≤25°C) with inert gas purging to minimize oxidation. Avoid exposure to heat, moisture, and incompatible materials such as strong acids/alkalis or oxidizing agents . Use chemical-resistant gloves (EN 374 standard) and safety goggles (EN 166/NIOSH) during handling. Ensure proper ventilation to prevent inhalation of aerosols .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound in aqueous solutions?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and functional groups. Pair with High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For aqueous stability studies, use UV-Vis spectroscopy to monitor absorbance changes at 210–260 nm, correlating with carboxylate group integrity .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen to identify decomposition thresholds. Complement with Differential Scanning Calorimetry (DSC) to detect phase transitions or exothermic reactions. Pre-treat samples by lyophilization to remove residual moisture, which may confound results .

Q. What solvent systems are compatible with this compound for chromatographic purification?

Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (5:95 v/v) containing 0.1% formic acid. For polar intermediates, hydrophilic interaction liquid chromatography (HILIC) with ammonium acetate buffer (pH 5.0) improves resolution. Avoid halogenated solvents due to potential reactivity with reducing agents .

Q. What are the primary decomposition pathways under acidic/basic conditions, and how can they be monitored?

Under acidic conditions (pH <3), decarboxylation is likely, while alkaline conditions (pH >10) may promote β-elimination. Monitor degradation via ion-pair chromatography with UV detection at 254 nm. For kinetic studies, use ¹H NMR to track proton shifts in the carboxylic acid moiety over time .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and empirical data on the compound’s reactivity?

Conduct multi-level computational modeling (e.g., DFT for electronic structure and MD simulations for solvation effects) and validate with kinetic experiments. For example, compare predicted activation energies for esterification with empirical Arrhenius plots. Discrepancies may arise from solvent effects or unaccounted intermediates, requiring iterative refinement of models .

Q. What experimental designs are critical for investigating its role as a biochemical precursor in microbial pathways?

Use isotopic labeling (e.g., ¹³C-glucose tracer studies) coupled with metabolomics (LC-MS/MS) to track incorporation into downstream metabolites. Employ gene knockout strains (e.g., ΔfucA mutants) to isolate specific enzymatic steps. Control for pH and oxygen levels, as these influence microbial flux through the L-fucose pathway .

Q. How can chiral chromatography or crystallography differentiate isomeric impurities in synthetic batches?

Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol gradient. For crystallographic resolution, grow single crystals in a 2:1 ethanol/water mixture and perform X-ray diffraction. Compare experimental optical rotations ([α]D²⁵) with literature values for enantiomeric excess validation .

Q. What strategies mitigate variability in spectroscopic data across research groups studying this compound?

Standardize sample preparation (e.g., deuterated solvent grade, concentration ranges). Implement interlaboratory calibration using a certified reference material. For NMR, apply pulse sequences like NOESY or HSQC to suppress solvent artifacts. Report data with error margins (e.g., ±0.01 ppm for ¹H shifts) .

Q. How can researchers validate conflicting reports on the compound’s metabolic stability in mammalian cell models?

Design dose-response assays with LC-MS/MS quantification of intracellular concentrations. Use stable isotope-labeled internal standards (e.g., D₃-2-dehydro-3-deoxy-L-fuconic acid) to normalize recovery rates. Compare results across cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific metabolic factors .

特性

分子式 |

C6H10O5 |

|---|---|

分子量 |

162.14 g/mol |

IUPAC名 |

(4S,5S)-4,5-dihydroxy-2-oxohexanoic acid |

InChI |

InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4-/m0/s1 |

InChIキー |

FRIWJYNKZPJVRL-IMJSIDKUSA-N |

SMILES |

CC(C(CC(=O)C(=O)O)O)O |

異性体SMILES |

C[C@@H]([C@H](CC(=O)C(=O)O)O)O |

正規SMILES |

CC(C(CC(=O)C(=O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。